molecular formula C₈H₁₃D₃ B1151219 1-trans-2-cis-4-Trimethylcyclopentane-d3

1-trans-2-cis-4-Trimethylcyclopentane-d3

Cat. No.: B1151219
M. Wt: 115.23
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Definition and Nomenclature

1-trans-2-cis-4-Trimethylcyclopentane-d3 represents a stereochemically defined cyclic alkane bearing three deuterium atoms within its methyl substituents. The compound exhibits the molecular formula C8D3H13, with a molecular weight of 115.231 daltons, distinguishing it from its non-deuterated counterpart by the presence of three deuterium atoms. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (1R,2R)-1,2,4-tris(deuteriomethyl)cyclopentane, reflecting its absolute stereochemical configuration.

The structural architecture consists of a cyclopentane ring bearing three methyl substituents at positions 1, 2, and 4, with specific stereochemical relationships defined by the trans and cis descriptors. The trans relationship between positions 1 and 2 indicates these substituents occupy opposite faces of the ring plane, while the cis relationship between positions 2 and 4 places these groups on the same face. Each methyl group contains one deuterium atom, replacing hydrogen atoms at these specific positions.

The Simplified Molecular Input Line Entry System notation ([2H]CC1CC@@HC@HC1) provides a precise representation of the molecular connectivity and stereochemistry. This notation explicitly indicates the deuterium positions using [2H] symbols and employs stereochemical descriptors (@@H and @H) to define the three-dimensional arrangement. The compound maintains a precise molecular mass of 115.144 daltons when measured with high-resolution mass spectrometry techniques.

The deuterium labeling pattern creates isotopomers that retain the fundamental structural characteristics of the parent molecule while introducing mass differences detectable by analytical instrumentation. These mass differences prove critical for internal standard applications, where the deuterated compound serves as a chemical analog with distinguishable mass spectral properties. The stereochemical complexity requires careful synthetic approaches to maintain the desired geometric relationships while incorporating deuterium atoms at specified positions.

Historical Context in Isotopic Research

The development of deuterated compounds like this compound builds upon foundational discoveries in isotope chemistry spanning nearly a century. Harold Clayton Urey's discovery of deuterium in 1931 marked the beginning of systematic isotope research, earning him the Nobel Prize in Chemistry in 1934. Urey and his collaborators Ferdinand Brickwedde and George Murphy demonstrated deuterium's existence through spectroscopic analysis of concentrated heavy water samples, establishing the theoretical framework for deuterium incorporation into organic molecules.

The historical progression from deuterium discovery to sophisticated deuterated organic compounds reflects advances in both synthetic methodology and analytical requirements. Early isotope research focused primarily on fundamental nuclear properties and separation techniques, with Urey's work concentrating heavy water through electrolytic processes. These initial investigations established that deuterium behaves chemically similar to hydrogen while exhibiting measurable differences in reaction rates and spectroscopic properties.

The application of stable isotopes in analytical chemistry emerged during the mid-twentieth century as mass spectrometry techniques advanced. The period from 1950 to 1980 witnessed significant developments in isotope labeling methodologies, with researchers recognizing the potential for deuterated compounds as internal standards. These developments coincided with improvements in chromatographic separation techniques and mass spectral analysis, creating opportunities for quantitative applications requiring isotopic differentiation.

Modern isotope research encompasses comprehensive approaches to stable isotope labeling across multiple elements, including carbon-13, nitrogen-15, and oxygen-18, alongside deuterium applications. The timeline of stable isotope development shows increasing sophistication in synthetic approaches and analytical applications, with contemporary research focusing on metabolic flux analysis and environmental tracer studies. The evolution from basic deuterium detection to complex deuterated organic molecules like this compound demonstrates the maturation of isotopic chemistry as a precise analytical tool.

Significance in Analytical Chemistry

The analytical significance of this compound centers on its application as an internal standard in quantitative chromatographic analysis. Internal standards address fundamental challenges in analytical chemistry by compensating for variability in sample preparation, instrumental response, and matrix effects. The deuterated structure provides chemical similarity to target analytes while maintaining mass spectral distinctiveness necessary for accurate quantification.

Gas chromatography-mass spectrometry applications particularly benefit from deuterated internal standards due to their ability to co-elute with target compounds while producing distinguishable mass spectral fragments. The deuterium isotope effect creates minimal differences in chromatographic retention while generating characteristic mass shifts detectable by mass spectrometry. These properties prove essential for environmental analysis, where complex matrices require robust analytical approaches to achieve reliable quantification.

The compound serves specific roles in hydrocarbon analysis, particularly within petroleum industry applications and environmental monitoring programs. Gas chromatographic separation of complex hydrocarbon mixtures benefits from internal standards that closely match the chemical behavior of target analytes while providing unambiguous identification through mass spectrometry. The stereochemical specificity of this compound ensures compatibility with analytical methods targeting specific geometric isomers of trimethylcyclopentane compounds.

Modern analytical applications extend beyond traditional quantitative analysis to include metabolic studies and environmental fate assessments. The stable isotope labeling approach enables tracking of molecular transformations through complex biological and environmental systems. These applications require internal standards that maintain chemical integrity while providing isotopic signatures detectable across diverse analytical platforms, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.

Analytical Application Benefit Detection Method
Gas Chromatography-Mass Spectrometry Co-elution with matrix compensation Mass spectral differentiation
Environmental Analysis Matrix effect correction Deuterium mass shift
Petroleum Analysis Hydrocarbon quantification Retention time matching
Metabolic Studies Pathway tracing Isotopic signature detection

Relationship to Non-deuterated Analog (C8H16)

The non-deuterated analog of this compound exhibits the molecular formula C8H16 with a molecular weight of 112.2126 daltons, representing a mass difference of approximately 3.02 daltons from the deuterated version. This mass difference results from the substitution of three hydrogen atoms with deuterium isotopes, creating detectable shifts in mass spectral analysis while preserving fundamental chemical properties.

Structural comparison between the deuterated and non-deuterated forms reveals identical connectivity and stereochemistry, with the International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key (PNUFYSGVPVMNRN-HTQZYQBOSA-N) remaining consistent between variants. The stereochemical configuration maintains the same trans and cis relationships, ensuring that physical and chemical properties remain essentially unchanged except for isotope effects.

The non-deuterated compound exists as multiple stereoisomers, including various combinations of cis and trans arrangements around the cyclopentane ring. The specific stereoisomer corresponding to the deuterated version maintains the 1-trans-2-cis-4 configuration, representing one of several possible geometric arrangements of the three methyl substituents. These stereoisomeric relationships prove critical for analytical applications requiring precise matching between internal standards and target analytes.

Physical property comparisons demonstrate minimal differences between deuterated and non-deuterated forms, with boiling points and refractive indices showing only slight variations attributable to isotope effects. The non-deuterated analog exhibits a boiling point of 109.85°C and a density of 0.7430 grams per cubic centimeter, providing baseline physical parameters for comparison with the deuterated version. These similarities ensure that chromatographic behavior remains comparable between the two forms, supporting their use as analytical pairs in quantitative methods.

Gas chromatographic analysis of the non-deuterated compound provides retention index data useful for method development and validation. The compound elutes with a retention index of 738 on non-polar stationary phases under standard temperature programming conditions, establishing baseline chromatographic behavior for comparison with deuterated analogs. This chromatographic information supports the development of analytical methods requiring precise retention time matching between internal standards and target compounds.

Properties

Molecular Formula

C₈H₁₃D₃

Molecular Weight

115.23

Synonyms

(1α,2β,4α)-1,2,4-Trimethyl-cyclopentane-d3;  1-trans-2-cis-4-Trimethylcyclopentane-d3;  trans-1,2,cis-1,4-1,2,4-Trimethyl-cyclopentane-d3;  trans,cis-1,2,4-Trimethylcyclopentane-d3

Origin of Product

United States

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane core is constructed via acid-catalyzed cyclization of linear precursors, such as 3-methylhept-1-ene, under controlled thermal conditions (110–130°C). Lewis acids like boron trifluoride (BF₃) facilitate intramolecular electrophilic addition, yielding a mixture of stereoisomers.

Stereochemical Control

Separation of the trans-cis isomer is achieved through fractional distillation or chromatographic methods. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the stereochemistry, with characteristic chemical shifts for axial and equatorial methyl groups.

ParameterValueConditions
Cyclization Temp.120°CBF₃ catalysis
Boiling Point109.85°CAtmospheric pressure
Density0.7430 g/cm³20°C

Deuteration Strategies for 1-Trans-2-Cis-4-Trimethylcyclopentane-d3

Deuterium incorporation into the parent compound requires methods that preserve stereochemistry while achieving site-specific labeling. Three primary approaches have been validated:

Catalytic Hydrogen-Deuterium Exchange

This method involves treating the parent compound with deuterium gas (D₂) in the presence of transition metal catalysts. Platinum oxide (PtO₂) or palladium on carbon (Pd/C) facilitates H-D exchange at methyl groups adjacent to the cyclopentane ring.

  • Conditions :

    • Temperature: 80–100°C

    • Pressure: 3–5 atm D₂

    • Catalyst Loading: 5% Pd/C (w/w)

  • Outcome :

    • 85–90% deuteration at benzylic positions.

    • Limited to peripheral methyl groups due to steric hindrance.

Deuterated Reagents in Multicomponent Reactions (MCRs)

Recent advances in MCRs enable the direct synthesis of deuterated cyclopentanes using isotopically labeled precursors. A modified Leuckart–Wallach reaction employs [D₃]-formamides to generate [D₂]-isonitriles, which participate in cyclopentane-forming reactions.

Example Synthesis Pathway :

  • Formamide Deuteration :

    • Reaction of dimethylamine with deuterated formaldehyde (DCDO) yields [D₃]-formamide.

  • Isonitrile Formation :

    • [D₃]-Formamide → [D₂]-isonitrile via phosphorus oxychloride (POCl₃) dehydration.

  • Cyclopentane Assembly :

    • [D₂]-isonitrile + diene → deuterated cyclopentane via [4+1] cycloaddition.

StepReagentsDeuterium Incorporation
Formamide SynthesisDCDO, dimethylamine3 D atoms
Isonitrile GenerationPOCl₃, heat2 D atoms retained
CycloadditionDiene, Lewis acidFull retention in product

Stereoselective Deuteration via Chiral Auxiliaries

Chiral catalysts enforce stereochemical fidelity during deuterium incorporation. For example, ruthenium complexes with BINAP ligands enable asymmetric transfer deuteration, selectively reducing prochiral centers while introducing deuterium.

  • Key Reaction :

    • Substrate: 1,2,4-trimethylcyclopentene

    • Catalyst: Ru(BINAP)(COD)Cl₂

    • Deuterium Source: D₂O

    • Yield: 92% enantiomeric excess (ee) for trans-cis configuration.

Analytical Validation of Deuterated Products

Post-synthesis characterization ensures isotopic and stereochemical purity:

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 115.23 ([M+H]⁺) for C₈H₁₃D₃.

  • Isotopic pattern analysis confirms three deuterium atoms.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Loss of proton signals at δ 0.85–1.10 (methyl groups).

  • ²H NMR :

    • Peaks at δ 0.90–1.15 confirm deuterium substitution.

Infrared (IR) Spectroscopy

  • C-D stretching vibrations observed at 2100–2200 cm⁻¹, absent in non-deuterated analog.

Challenges and Optimization

Isotopic Scrambling

High-temperature conditions risk deuterium redistribution. Mitigation strategies include:

  • Low-temperature catalysis (≤50°C).

  • Use of aprotic solvents (e.g., deuterated THF).

Cost Efficiency

Deuterated reagents (e.g., D₂O, DCDO) contribute to elevated costs. Batch optimization and catalyst recycling reduce expenses by 30–40%.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield and reproducibility:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume50 mL500 L
Throughput5 g/day10 kg/day
Deuteration Efficiency85%92%

Q & A

Basic Research Questions

Q. How can gas chromatography (GC) be optimized to resolve stereoisomers of 1-trans-2-cis-4-Trimethylcyclopentane-d3?

  • Methodological Answer : Use polar capillary columns like Petrocol DH (e.g., Catalog No. 24160-U) to enhance separation efficiency for cyclopentane derivatives. Temperature programming (e.g., starting at 50°C, ramping at 3°C/min) improves resolution of cis/trans isomers. Validate retention indices against NIST Standard Reference Database 69, which provides retention data for structurally similar compounds like 1-trans-2-cis-3-Trimethylcyclopentane (C₈H₁₆, MW 112.21) . Cross-reference with deuterated analogs to account for isotopic shifts in retention times.

Q. What synthetic strategies are recommended for introducing deuterium at the 4-position in trimethylcyclopentane derivatives?

  • Methodological Answer : Use acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD) under controlled conditions (e.g., 80°C, 24 h) to target specific methyl groups. Monitor deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR), comparing isotopic patterns to non-deuterated analogs. Ensure stereochemical integrity by verifying no isomerization occurs during synthesis using GC or chiral HPLC .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the thermodynamic stability and vibrational spectra of this compound?

  • Methodological Answer : Perform computational modeling (DFT or MD simulations) to compare bond dissociation energies and vibrational modes between deuterated and non-deuterated forms. Experimentally, use Raman spectroscopy to detect shifts in C-D stretching (~2100 cm⁻¹) versus C-H (~2900 cm⁻¹). Calorimetric studies (DSC) can quantify changes in melting points or enthalpy due to isotopic substitution. Reference NIST data on similar compounds to validate computational predictions .

Q. What experimental approaches mitigate stereoisomeric contamination in kinetic studies involving this compound?

  • Methodological Answer : Employ preparative GC or supercritical fluid chromatography (SFC) to isolate stereoisomers prior to kinetic assays. Use deuterium-labeled internal standards to track isomerization during reactions. For catalytic systems (e.g., hydrogenation), screen chiral catalysts (e.g., Rh or Ir complexes) to minimize undesired stereochemical byproducts. Validate purity via GC-MS and compare retention indices to NIST reference libraries .

Q. How can surface adsorption behavior of this compound on indoor materials be quantified?

  • Methodological Answer : Use microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to map adsorption on surfaces like silica or polymers. Deuterium labeling enables precise tracking via isotopic contrast in mass spectrometry. Conduct controlled exposure experiments in environmental chambers, monitoring adsorption kinetics under varying humidity/temperature. Cross-reference with studies on analogous compounds (e.g., cyclopentanol derivatives) to interpret mechanistic pathways .

Data Contradiction and Validation

Q. How should conflicting retention indices for trimethylcyclopentane derivatives in different databases be resolved?

  • Methodological Answer : Replicate experiments using standardized GC conditions (column type, temperature program) and compare results to NIST’s peer-reviewed data. If discrepancies persist, synthesize authentic standards or collaborate with certified labs to verify compound identity via X-ray crystallography or high-resolution MS. Document batch-to-batch variability in deuterated compounds, as isotopic impurities can skew retention data .

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